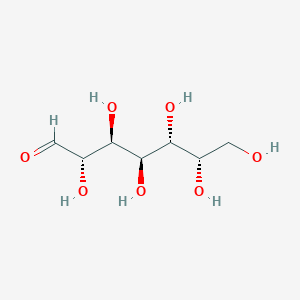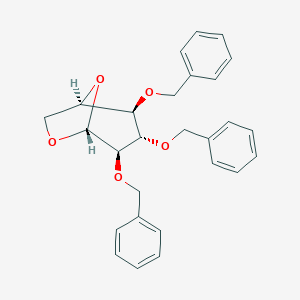
13-シス-レチナール
概要
説明
全トランスレチナールは、ビタミンAの誘導体であり、視覚サイクルにおいて重要な役割を果たします。ビタミンAのアルデヒド型であり、網膜の光受容における光変換プロセスに関与し、光にさらされると11-シスレチナールから変換されます。 この変換は視覚にとって重要であり、最終的に視覚知覚をもたらす一連の生化学反応を引き起こします .
科学的研究の応用
All-trans-Retinal has numerous applications in scientific research:
Biology: It is used to study the visual cycle and phototransduction in retinal cells.
Medicine: It is investigated for its potential in treating retinal diseases and conditions such as retinitis pigmentosa.
Chemistry: It serves as a model compound for studying aldehyde chemistry and photochemical reactions.
Industry: It is used in the production of vitamin A supplements and in cosmetic formulations for its skin health benefits .
作用機序
全トランスレチナールは、主に視覚サイクルにおける役割を通じてその効果を発揮します。光を吸収すると、11-シスレチナールは全トランスレチナールに異性化し、次に光受容細胞のオプシンタンパク質を活性化します。 この活性化は、視覚処理のために脳に伝達される電気信号を生成する生化学反応のカスケードを引き起こします .
生化学分析
Biochemical Properties
13-cis-Retinal is involved in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a key player in the cis-trans isomerization of retinal . This process involves the absorption of a photon that promotes a p electron in the pi bond to a higher-energy orbital, temporarily converting the pi component of the double bond into a single bond .
Cellular Effects
13-cis-Retinal has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 13-cis-Retinal exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the cis-trans isomerization of retinal, 13-cis-Retinal is temporarily converted into a single bond, allowing the molecule to rotate around this bond .
準備方法
合成経路および反応条件
全トランスレチナールは、全トランスレチノールの酸化によって合成することができます。 このプロセスは通常、ピリジニウムクロロクロメート(PCC)または二酸化マンガン(MnO2)などの酸化剤を、アルデヒド基の選択的な形成を確保する制御された条件下で使用することを伴います .
工業的生産方法
工業的な設定では、全トランスレチナールはしばしば、β-カロテンを全トランスレチナールに変換できる遺伝子組み換え微生物の発酵によって生産されます。 このバイオテクノロジーのアプローチは、従来の化学合成に比べて効率と持続可能性が高いため好まれています .
化学反応の分析
反応の種類
全トランスレチナールは、以下を含むさまざまな化学反応を起こします。
酸化: 全トランスレチノイン酸にさらに酸化することができます。
還元: 全トランスレチノールに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、PCCとMnO2があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的に使用されます。
形成される主な生成物
全トランスレチノイン酸: 酸化によって生成されます。
全トランスレチノール: 還元によって生成されます。
11-シスレチナール: 異性化によって生成されます
科学的研究への応用
全トランスレチナールは、科学的研究において数多くの用途があります。
生物学: 網膜細胞の視覚サイクルと光受容を研究するために使用されます。
医学: 網膜色素変性症などの網膜疾患や状態の治療における可能性について調査されています。
化学: アルデヒド化学および光化学反応を研究するためのモデル化合物として役立ちます。
類似化合物との比較
類似化合物
11-シスレチナール: 視覚サイクルに関与する異性体。
全トランスレチノール: ビタミンAのアルコール型。
全トランスレチノイン酸: 皮膚科治療に使用されるカルボン酸型
独自性
全トランスレチナールは、視覚サイクルにおける特定の役割のために独特です。その異性体や誘導体とは異なり、光受容プロセスに直接関与し、視覚にとって不可欠です。 光への露出によって異性化し、生物学的応答を引き起こす能力は、他のレチノイドとは異なります .
特性
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859212 | |
| Record name | (13cis)-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-86-6, 514-85-2 | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and 13-cis-retinal. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]
ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []
ANone: 13-cis-retinal shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []
ANone: 13-cis-retinal exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, 13-cis-retinal typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in 13-cis-retinal, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing 13-cis-retinal from other retinal isomers and understanding its behavior in biological systems.
ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of 13-cis-retinal. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including 13-cis-retinal, in various visual pigments. []
ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.
ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of 13-cis-retinal is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve 13-cis-retinal stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















